Aminopentamide sulfate
Overview
Description
Oxanamide, also known by its IUPAC name 2-ethyl-3-propyloxirane-2-carboxamide, is a compound with the molecular formula C8H15NO2 and a molar mass of 157.213 g/mol . It is an anxiolytic and muscle relaxant that can produce sedative and hypnotic effects in sufficiently high doses . Oxanamide has been studied for its efficacy in treating anxiety related to premenstrual syndrome, menopause, and other causes .
Mechanism of Action
Target of Action
Aminopentamide sulfate is a potent antispasmodic agent . It acts as a cholinergic blocking agent for smooth muscle, similar to atropine . .
Mode of Action
As a cholinergic blocking agent, it likely interacts with muscarinic receptors in the smooth muscle, inhibiting the action of acetylcholine and reducing muscle contractions .
Pharmacokinetics
It’s known that this compound is administered as a sterile solution in water for injection .
Result of Action
The result of this compound’s action is a reduction in smooth muscle spasms . This can help alleviate symptoms in conditions such as acute abdominal visceral spasm, pylorospasm, or hypertrophic gastritis .
Biochemical Analysis
Biochemical Properties
Aminopentamide sulfate interacts with various biomolecules, primarily functioning as a smooth-muscle antispasmodic . It reduces the amplitude and tone of colonic contractions and also reduces gastric secretions and gastric acidity . The effects of this compound are similar to those of atropine but it is more specific for the gastrointestinal tract and has less mydriatic and salivary effects .
Cellular Effects
This compound influences cell function by reducing the amplitude and tone of colonic contractions, thereby controlling vomiting and diarrhea in dogs and cats
Molecular Mechanism
It is known to function as an anticholinergic agent, reducing the amplitude and tone of colonic contractions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It is commonly used to treat vomiting, diarrhea, visceral spasm, pylorospasm, or hypertrophic gastritis in dogs and cats
Preparation Methods
Oxanamide can be synthesized through various methods. One common approach involves the oxidation of hydrogen cyanide to cyanogen, which is then hydrolyzed . Another method includes the preparation from formamide by glow-discharge electrolysis . These methods are typically used in industrial settings to produce oxanamide on a larger scale.
Chemical Reactions Analysis
Oxanamide undergoes several types of chemical reactions, including:
Oxidation: Oxanamide can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: Oxanamide can participate in substitution reactions, where one functional group is replaced by another.
Cyclization: In the presence of certain catalysts, oxanamide can undergo intramolecular cyclization to form oxazolines.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like indium triflate (In(OTf)3) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Oxanamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Oxanamide can be compared to other similar compounds, such as oxamide and oxazoline:
Oxamide: Oxamide is the diamide derived from oxalic acid and is used as a substitute for urea in fertilizers. It has different applications and chemical properties compared to oxanamide.
Oxazoline: Oxazoline is a heterocycle that can be synthesized from oxanamide through cyclization reactions.
Oxanamide is unique in its combination of anxiolytic and muscle relaxant properties, making it valuable in both medical and industrial contexts.
Properties
IUPAC Name |
4-(dimethylamino)-2,2-diphenylpentanamide;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.H2O4S/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;1-5(2,3)4/h4-13,15H,14H2,1-3H3,(H2,20,22);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKOQGPXZRQQHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60-46-8 (Parent) | |
Record name | (2-(2-(Dimethylammonio)propyl)-1-oxo-2,2-diphenylethyl)ammonium sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7057604 | |
Record name | Aminopentamide sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35144-63-9, 20701-77-3, 99671-71-3, 60-46-8 | |
Record name | Benzeneacetamide, α-[2-(dimethylamino)propyl]-α-phenyl-, sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35144-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminopentamide sulfate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020701773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-(2-(Dimethylammonio)propyl)-1-oxo-2,2-diphenylethyl)ammonium sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminopentamide hemisulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099671713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminopentamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aminopentamide sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMINOPENTAMIDE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20P9NI883O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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